molecular formula C14H12Cl2N2O2S B11816356 N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B11816356
M. Wt: 343.2 g/mol
InChI Key: LODJNFODNVTBNJ-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a dichlorophenyl group and a methylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine
  • N-[(3,4-dichlorophenyl)methylideneamino]aniline

Uniqueness

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of both a sulfonamide group and a dichlorophenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12Cl2N2O2S

Molecular Weight

343.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12Cl2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3

InChI Key

LODJNFODNVTBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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